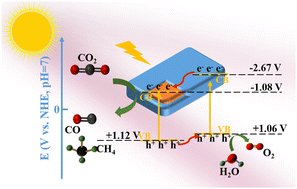Self-assembly of MAPbBr3/Pb-MOF heterostructures with enhanced photocatalytic CO2 reduction performance and stability†
Journal of Materials Chemistry C Pub Date: 2023-10-19 DOI: 10.1039/D3TC03362G
Abstract
The appropriate and adjustable band structure and positive visible-light response enable the halide perovskite MAPbBr3 to be a promising photocatalyst for CO2 reduction. Considering the extremely poor water resistance and severe carrier complexation trends, rational design and control of steam stable MAPbBr3-based heterojunction nanocrystals to exploit their potential for photocatalytic CO2 reduction in steam is important while being a challenging topic. Here, an efficient MAPbBr3/Pb-MOF heterojunction photocatalyst is developed, ensuring in situ growth of Pb-MOF on the surface of the perovskite via a self-sacrificial template method, thus creating tightly connected interfaces to mitigate the sluggish charge transfer due to the discontinuous interfaces. The experimental results confirm that construction of MAPbBr3/Pb-MOF heterojunctions suppresses the recombination of photogenerated carriers. Meanwhile, the prepared MAPbBr3/Pb-MOF exhibits better steam stability, CO2 adsorption capacity, and higher separation efficiency of photogenerated carriers. The heterostructure enables the photocatalytic reduction of CO2 to CO at an excellent rate of 21.5 μmol g−1 under visible light irradiation, which is 4.8 times larger than that of pristine MAPbBr3.


Recommended Literature
- [1] Front cover
- [2] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
- [3] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [4] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [5] Photochemical dynamics of E-iPr-furylfulgide†
- [6] Supported lipid bilayers with encapsulated quantum dots (QDs) via liposome fusion: effect of QD size on bilayer formation and structure†
- [7] Impact of compatible solutes on the mechanical properties of fibronectin: a single molecule analysis
- [8] Inside front cover
- [9] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
- [10] Mechanochemical conversion of a metal oxide into coordination polymers and porous frameworks using liquid-assisted grinding (LAG)†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 10094-41-4









